molecular formula C12H15NO B1434051 3-(3-Methylpyridin-2-yl)cyclohexan-1-one CAS No. 1391207-37-6

3-(3-Methylpyridin-2-yl)cyclohexan-1-one

Cat. No.: B1434051
CAS No.: 1391207-37-6
M. Wt: 189.25 g/mol
InChI Key: BNCWUMAHYSXYHP-UHFFFAOYSA-N
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Description

3-(3-Methylpyridin-2-yl)cyclohexan-1-one is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.26 g/mol . It is characterized by a cyclohexanone ring substituted with a 3-methylpyridin-2-yl group. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one typically involves the reaction of 3-methylpyridine with cyclohexanone under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by nucleophilic addition to the 3-methylpyridine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpyridin-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methylpyridin-2-yl)cyclohexan-1-one is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and coordination chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)cyclohexan-1-one
  • 3-(4-Methylpyridin-2-yl)cyclohexan-1-one
  • 3-(3-Methylpyridin-4-yl)cyclohexan-1-one

Uniqueness

3-(3-Methylpyridin-2-yl)cyclohexan-1-one is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications .

Properties

IUPAC Name

3-(3-methylpyridin-2-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-4-3-7-13-12(9)10-5-2-6-11(14)8-10/h3-4,7,10H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCWUMAHYSXYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methylpyridin-2-yl)cyclohexan-1-one
Reactant of Route 2
3-(3-Methylpyridin-2-yl)cyclohexan-1-one
Reactant of Route 3
3-(3-Methylpyridin-2-yl)cyclohexan-1-one
Reactant of Route 4
3-(3-Methylpyridin-2-yl)cyclohexan-1-one
Reactant of Route 5
Reactant of Route 5
3-(3-Methylpyridin-2-yl)cyclohexan-1-one
Reactant of Route 6
3-(3-Methylpyridin-2-yl)cyclohexan-1-one

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